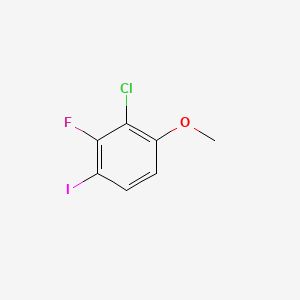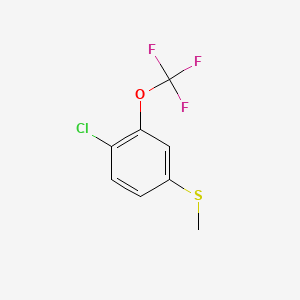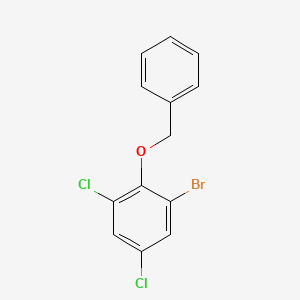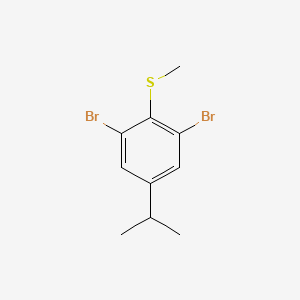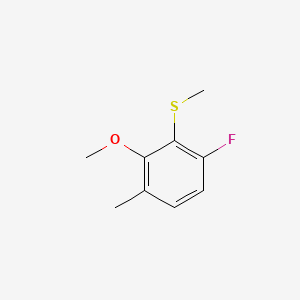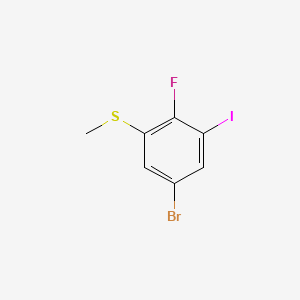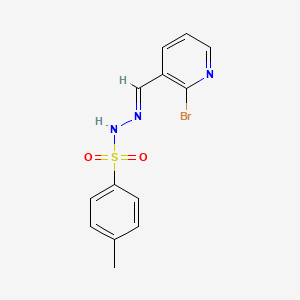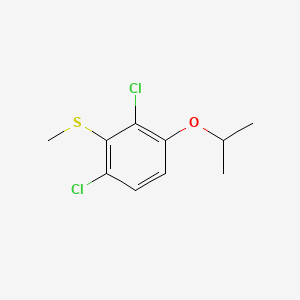
1-(Benzyloxy)-2-fluoro-4-methoxy-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the reactants, catalysts, temperature, pressure, and other conditions, as well as the reaction mechanism .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the reaction mechanism .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-2-fluoro-4-methoxy-3-methylbenzene has been used in a variety of scientific research applications, such as the study of the mechanism of action of various compounds. This compound has been found to be an effective inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, this compound has been used to study the effects of fluoroalkyl compounds on the metabolism of drugs. This compound has also been used to study the effects of fluoroalkyl compounds on the activity of enzymes involved in the synthesis of cholesterol.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-2-fluoro-4-methoxy-3-methylbenzene is not fully understood, but it is believed to involve the inhibition of cytochrome P450 enzymes. This compound is believed to bind to the active site of the enzyme, preventing the enzyme from binding to its substrate. This inhibition of cytochrome P450 enzymes can lead to an increase in the levels of certain drugs or other compounds in the body, as the enzyme is unable to metabolize them.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the levels of certain drugs or other compounds in the body. In addition, this compound has been found to have an anti-inflammatory effect, and has been used to study the effects of fluoroalkyl compounds on the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Benzyloxy)-2-fluoro-4-methoxy-3-methylbenzene has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and has been found to be an effective inhibitor of cytochrome P450 enzymes. In addition, it has been found to have an anti-inflammatory effect, and has been used to study the effects of fluoroalkyl compounds on the metabolism of drugs.
However, there are some limitations to using this compound in laboratory experiments. The compound is toxic, and must be handled with care. In addition, it is not known exactly how this compound interacts with other compounds, and this lack of knowledge can limit the use of the compound in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research into 1-(Benzyloxy)-2-fluoro-4-methoxy-3-methylbenzene. One potential direction is to further study the mechanism of action of this compound, as well as its effects on other compounds. Another potential direction is to develop methods for synthesizing this compound more efficiently and safely. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents. Finally, further research into the use of this compound in laboratory experiments could lead to the development of new methods for studying the effects of fluoroalkyl compounds on the metabolism of drugs.
Synthesemethoden
1-(Benzyloxy)-2-fluoro-4-methoxy-3-methylbenzene can be synthesized through a variety of methods, including the reaction of 1-bromo-2-fluoro-4-methoxy-3-methylbenzene with potassium tert-butoxide in a solvent system of dimethylformamide (DMF). The reaction requires a catalyst, such as a palladium complex, and proceeds in two steps. In the first step, the bromine atom is replaced by the tert-butoxide group, and in the second step, the tert-butoxide group is replaced by the benzyloxy group. The reaction yields this compound in an overall yield of 70%.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-fluoro-1-methoxy-2-methyl-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO2/c1-11-13(17-2)8-9-14(15(11)16)18-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCWYPHERACTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

